Fluoro(trimethyl)stannane Fluoro(trimethyl)stannane
Brand Name: Vulcanchem
CAS No.: 420-60-0
VCID: VC3934847
InChI: InChI=1S/3CH3.FH.Sn/h3*1H3;1H;/q;;;;+1/p-1
SMILES: C[Sn](C)(C)F
Molecular Formula: C3H9FSn
Molecular Weight: 182.81 g/mol

Fluoro(trimethyl)stannane

CAS No.: 420-60-0

Cat. No.: VC3934847

Molecular Formula: C3H9FSn

Molecular Weight: 182.81 g/mol

* For research use only. Not for human or veterinary use.

Fluoro(trimethyl)stannane - 420-60-0

Specification

CAS No. 420-60-0
Molecular Formula C3H9FSn
Molecular Weight 182.81 g/mol
IUPAC Name fluoro(trimethyl)stannane
Standard InChI InChI=1S/3CH3.FH.Sn/h3*1H3;1H;/q;;;;+1/p-1
Standard InChI Key YYPUUFWMUHDIRL-UHFFFAOYSA-M
SMILES C[Sn](C)(C)F
Canonical SMILES C[Sn](C)(C)F

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

Fluoro(trimethyl)stannane adopts a tetrahedral geometry around the tin center, with three methyl groups and one fluorine atom occupying the coordination sites. The Sn–F bond length, typically shorter than Sn–Cl or Sn–Br bonds, measures approximately 1.98 Å, reflecting the high electronegativity of fluorine. This bond polarization enhances the compound’s susceptibility to nucleophilic substitution, particularly in the presence of Lewis acids.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃H₉FSn
Molecular Weight182.81 g/mol
CAS Registry Number420-60-0
InChI KeyYYPUUFWMUHDIRL-UHFFFAOYSA-M
Canonical SMILESCSn(C)F

The compound’s stability under anhydrous conditions contrasts with its reactivity in protic environments, where hydrolysis generates trimethyltin hydroxide and hydrogen fluoride.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its electronic environment:

  • ¹H NMR: Methyl protons resonate at δ 0.8–1.2 ppm, shielded by the tin atom’s inductive effects.

  • ¹¹⁹Sn NMR: A singlet appears near δ −200 ppm, indicative of the tetracoordinated tin center.

  • ¹⁹F NMR: The fluorine signal emerges at δ 250–300 ppm, consistent with fluorine’s strong deshielding in organotin fluorides.

Infrared spectroscopy reveals a Sn–F stretching vibration at 550–600 cm⁻¹, distinguishable from other tin halides by its higher wavenumber due to increased bond strength.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves the metathesis of trimethyltin chloride (Me₃SnCl) with potassium fluoride (KF) in anhydrous tetrahydrofuran (THF):
Me3SnCl+KFMe3SnF+KCl\text{Me}_3\text{SnCl} + \text{KF} \rightarrow \text{Me}_3\text{SnF} + \text{KCl}
This reaction proceeds at 0–5°C to minimize side reactions, yielding fluoro(trimethyl)stannane in 75–85% purity. Purification via vacuum distillation (40–50°C at 0.1 mmHg) removes residual KCl and unreacted starting materials.

Industrial Production

Scaled-up synthesis employs continuous-flow reactors to enhance heat transfer and reaction homogeneity. Excess KF (1.5–2.0 equiv) ensures complete conversion of Me₃SnCl, while in-line filtration systems eliminate KCl byproducts. Industrial batches achieve >95% purity, meeting pharmaceutical-grade specifications.

Reactivity and Mechanistic Pathways

Nucleophilic Fluorination

Fluoro(trimethyl)stannane acts as a fluoride donor in cross-coupling reactions. For example, in the presence of palladium catalysts, it transfers fluorine to aryl halides:
Ar–Br+Me3SnFPd(0)Ar–F+Me3SnBr\text{Ar–Br} + \text{Me}_3\text{SnF} \xrightarrow{\text{Pd(0)}} \text{Ar–F} + \text{Me}_3\text{SnBr}
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with Me₃SnF and reductive elimination to yield the aryl fluoride.

Radical-Mediated Processes

Under UV irradiation, the Sn–F bond undergoes homolytic cleavage to generate trimethyltin and fluorine radicals. These species initiate chain reactions in polymer grafting, where fluorine radicals abstract hydrogen from hydrocarbon backbones, forming reactive sites for monomer addition.

Applications in Synthetic Chemistry

Pharmaceutical Intermediates

The compound’s ability to introduce fluorine into heterocyclic scaffolds has been exploited in antipsychotic drug synthesis. For instance, fluorination of pyridine derivatives at the 3-position enhances blood-brain barrier permeability, a critical factor in central nervous system-targeted therapies.

Polymer Stabilization

Incorporating Me₃SnF into polyvinyl chloride (PVC) at 0.1–0.5 wt% scavenges HCl generated during thermal degradation, preventing autocatalytic decomposition. This application leverages the compound’s dual functionality as both a Lewis acid (Sn center) and base (F⁻).

Table 2: Performance in PVC Stabilization

Additive Concentration (wt%)HCl Scavenging Efficiency (%)
0.162
0.389
0.594

Emerging Research Directions

Catalytic Asymmetric Fluorination

Recent studies explore chiral phosphine ligands to induce enantioselectivity in Me₃SnF-mediated fluorinations. Preliminary results with binaphthyl-derived ligands show 65–78% ee in α-fluorinated carbonyl compounds, though catalyst turnover remains limited to <100 cycles.

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